Ranacyclin-E

Antimicrobial peptides Gram-positive bacteria Minimum Inhibitory Concentration

Ranacyclin-E is a 17-residue cyclic antimicrobial peptide (sequence: SAPRGCWTKSYPPKPCK) belonging to the ranacyclin family, first isolated from skin secretions of the edible frog Rana esculenta (Pelophylax esculentus). It features a single intramolecular disulfide bond (Cys6–Cys16) within a Bowman–Birk trypsin inhibitory loop motif, adopts a predominantly random coil conformation (70%) upon membrane interaction, and carries a net charge of +4 at physiological pH.

Molecular Formula
Molecular Weight
Cat. No. B1576064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanacyclin-E
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranacyclin-E Procurement Guide: Cyclic Antimicrobial Peptide from Rana esculenta for Broad-Spectrum Research Applications


Ranacyclin-E is a 17-residue cyclic antimicrobial peptide (sequence: SAPRGCWTKSYPPKPCK) belonging to the ranacyclin family, first isolated from skin secretions of the edible frog Rana esculenta (Pelophylax esculentus) [1]. It features a single intramolecular disulfide bond (Cys6–Cys16) within a Bowman–Birk trypsin inhibitory loop motif, adopts a predominantly random coil conformation (70%) upon membrane interaction, and carries a net charge of +4 at physiological pH [1][2]. Ranacyclin-E is experimentally validated to possess antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity [1][3]. Its mature peptide inserts into the hydrophobic core of bacterial membranes and increases permeability without gross disruption of membrane integrity, as demonstrated by surface plasmon resonance (SPR), ATR-FTIR spectroscopy, and transmission electron microscopy (TEM) [1].

Why Ranacyclin-E Cannot Be Interchanged with Ranacyclin-T or pLR Despite High Sequence Homology


Although ranacyclins E and T share 76% sequence identity (13 of 17 residues conserved) and both share a homologous Bowman–Birk loop with the 18-mer peptide pLR, critical differences in the N-terminal region (SAPR in ranacyclin-E vs. GALR in ranacyclin-T vs. LVR in pLR) translate into divergent antimicrobial spectra, membrane interaction properties, and hemolytic profiles [1][2]. The original characterization paper explicitly states that 'despite the high structural similarity, they differ in their spectrum of activity' and that ranacyclins and pLR 'differ significantly in their potencies against target cells' [1]. These pharmacological differences are not predictable from sequence homology alone and have direct consequences for experimental model selection and compound sourcing decisions.

Ranacyclin-E Quantitative Differentiation Evidence: Head-to-Head MIC, Structural, and Functional Comparisons


Ranacyclin-E Exhibits Superior Gram-Positive Antibacterial Potency Against Staphylococcus lentus and Micrococcus luteus Compared to Ranacyclin-T

Ranacyclin-E demonstrates quantitatively superior antibacterial potency against two clinically and environmentally relevant Gram-positive strains compared to its closest homolog, ranacyclin-T. Against Staphylococcus lentus, ranacyclin-E achieves an MIC of 7 μM, representing a 1.43-fold greater potency than ranacyclin-T (MIC = 10 μM). Against Micrococcus luteus, ranacyclin-E (MIC = 5 μM) is 1.6-fold more potent than ranacyclin-T (MIC = 8 μM). Both peptides share identical potency against Bacillus megaterium Bm11 (MIC = 3 μM), indicating that the potency differential is target-organism-specific rather than a generalized potency shift [1][2]. These MIC values were determined under identical assay conditions within the same study, constituting a direct head-to-head comparison [1].

Antimicrobial peptides Gram-positive bacteria Minimum Inhibitory Concentration Ranacyclin family Staphylococcus

Ranacyclin-E Displays 2- to 10-Fold Higher Antifungal Potency Against Candida spp. and Phytophthora nicotianae Relative to the Homologous Peptide pLR

Ranacyclin-E exhibits substantially greater antifungal activity than the structurally homologous 18-mer cyclic peptide pLR across multiple fungal species, including both clinically relevant Candida pathogens and the agriculturally important oomycete Phytophthora nicotianae. Against Candida tropicalis, ranacyclin-E (MIC = 7.4 μM) is approximately 1.5-fold more potent than pLR (MIC = 11 μM). Against Candida guillermondii, the differential widens to approximately 1.9-fold (ranacyclin-E MIC = 3.4 μM vs. pLR MIC = 6.6 μM). The most pronounced difference is observed against Phytophthora nicotianae spores, where ranacyclin-E (MIC = 32 μM) is 2.3-fold more potent than pLR (MIC = 75 μM) [1][2]. These comparisons are derived from independent studies using standardized MIC methodologies, categorized as cross-study comparable evidence [1][3].

Antifungal peptides Candida tropicalis Candida guillermondii Phytophthora nicotianae Cyclic AMPs

Ranacyclin-E Adopts 70% Random Coil Conformation in Membranes Versus 50% for Ranacyclin-T, Correlating with Differential Target Cell Potency

ATR-FTIR and circular dichroism (CD) spectroscopy reveal that upon membrane interaction, ranacyclin-E adopts approximately 70% random coil structure, identical to pLR but significantly higher than ranacyclin-T at 50% [1]. This 20-percentage-point difference in random coil content is noteworthy because the original study demonstrated that 'increasing the fraction of a secondary structure and reducing peptide assembly in the membrane make it easier for the peptide to diffuse through the cell wall' [1]. The lower degree of secondary structure ordering in ranacyclin-E relative to ranacyclin-T is proposed to facilitate more efficient traversal of certain bacterial cell walls, providing a mechanistic basis for the observed differences in organism-specific potency profiles [1]. This structural parameter was measured under identical experimental conditions, representing a direct head-to-head comparison within the same study.

Membrane biophysics ATR-FTIR spectroscopy Circular dichroism Random coil Peptide-membrane interaction

Ranacyclin-E Is Among the Most Active Natural Peptides for Accelerating Mycobacterium tuberculosis Culture Diagnostics via Time-to-Positivity Reduction

In a 2023 screen of 43 naturally occurring antimicrobial peptides from the APD3 database, ranacyclin-E was identified as one of the two most active natural peptides (alongside lasioglossin LL-III from bee venom) capable of reducing the time to positivity (TTP) in Mycobacterium tuberculosis culture by at least 5% [1]. This hormetic growth-stimulating effect at sublethal concentrations accelerates the transition from lag phase to log phase, directly improving the speed of mycobacterial culture-based diagnostics [1]. Notably, neither ranacyclin-T nor pLR were reported among the 44 peptides meeting the ≥5% TTP reduction threshold in this screen, suggesting that this property is not a class-wide feature of ranacyclin-type or Bowman–Birk loop peptides but rather specific to ranacyclin-E's sequence and physicochemical profile [1]. This finding is classified as supporting evidence because quantitative TTP reduction percentages for individual peptides are not reported; only the ≥5% threshold criterion is publicly available [1].

Mycobacterium tuberculosis Time to positivity Culture diagnostics Hormetic response Tuberculosis

Ranacyclin-E Possesses Gram-Negative Antibacterial Activity Absent in pLR, Extending Its Target Spectrum to Yersinia pseudotuberculosis and Pseudomonas syringae

Ranacyclin-E demonstrates experimentally validated antibacterial activity against Gram-negative organisms including Yersinia pseudotuberculosis YP III (MIC = 9 μM) and Pseudomonas syringae pv. tabaci (MIC = 80 μM) [1][2]. In contrast, the homologous peptide pLR has no reported Gram-negative antibacterial activity in its primary characterization literature nor in authoritative AMP databases [3]. This represents a qualitative difference in target organism spectrum: ranacyclin-E is active against both Gram-positive and Gram-negative bacteria, whereas pLR is restricted to Gram-positive bacteria and fungi [3]. The Gram-negative activity of ranacyclin-E is more limited than that of ranacyclin-T, which additionally targets Escherichia coli D21 (MIC = 30 μM) and shows higher potency against P. syringae (MIC = 16 μM) and Y. pseudotuberculosis (MIC = 5 μM) [4]. This differential spectrum highlights that each ranacyclin family member possesses a distinct organism-specific activity fingerprint.

Gram-negative bacteria Yersinia pseudotuberculosis Pseudomonas syringae Broad-spectrum AMPs Target spectrum

Ranacyclin-E Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Gram-Positive Antibacterial Screening Programs Targeting Staphylococcus and Micrococcus Species

Ranacyclin-E is the preferred ranacyclin family member for antibacterial screening programs focused on Staphylococcus lentus (MIC = 7 μM vs. 10 μM for ranacyclin-T) and Micrococcus luteus (MIC = 5 μM vs. 8 μM for ranacyclin-T), offering 1.4–1.6-fold greater potency that translates to lower peptide consumption per assay [1]. For programs screening against Bacillus megaterium, ranacyclin-E and ranacyclin-T are equipotent (MIC = 3 μM) and may be interchangeable [1]. When Gram-negative activity is not required in the screening panel, ranacyclin-E provides a broader Gram-positive potency advantage over pLR, which shows 3–7-fold higher MIC values across the same Gram-positive strains [2].

Antifungal Discovery Against Candida Species and Oomycete Plant Pathogens

Ranacyclin-E demonstrates consistently superior antifungal potency compared to pLR across Candida tropicalis (7.4 vs. 11 μM), Candida guillermondii (3.4 vs. 6.6 μM), and Phytophthora nicotianae spores (32 vs. 75 μM) [1][2]. This 1.5–2.3-fold potency advantage makes ranacyclin-E the more economical choice for antifungal screening libraries requiring lower working concentrations. Agricultural fungicide discovery programs targeting oomycete pathogens such as Phytophthora species would particularly benefit from the 2.3-fold potency differential [1].

Mycobacterial Culture Diagnostics Acceleration and Tuberculosis Research

Ranacyclin-E is a validated natural peptide tool for accelerating Mycobacterium tuberculosis culture diagnostics through time-to-positivity (TTP) reduction of ≥5%, ranking among the top two most active natural peptides in a 2023 screen of 43 candidates [1]. This property is not shared by ranacyclin-T or pLR, making ranacyclin-E the only ranacyclin-family peptide with demonstrated utility in mycobacterial growth stimulation [1]. Diagnostic laboratories and TB research groups developing rapid culture methods should prioritize ranacyclin-E over its structural analogs for this specific application [1].

Structure-Activity Relationship Studies of Membrane-Interactive Cyclic Peptides

Ranacyclin-E's 70% random coil content upon membrane interaction—20 percentage points higher than ranacyclin-T (50%)—makes it a valuable comparator in SAR studies probing the relationship between conformational flexibility and cell wall penetration efficiency [1]. The original mechanistic study suggests that higher random coil content facilitates diffusion through the bacterial cell wall, providing a testable hypothesis for medicinal chemistry optimization programs [1]. When paired with ranacyclin-T (lower random coil, different organism specificity) and pLR (same 70% random coil as ranacyclin-E but distinct sequence), these three peptides form a powerful minimal panel for dissecting the contributions of sequence, charge distribution, and conformational dynamics to antimicrobial selectivity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranacyclin-E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.